molecular formula C10H13ClO5S B14718171 Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate CAS No. 18624-74-3

Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate

Cat. No.: B14718171
CAS No.: 18624-74-3
M. Wt: 280.73 g/mol
InChI Key: PDNBIIRXJFUGLC-UHFFFAOYSA-M
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Description

Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanium group bonded to a phenacyl moiety, with a perchlorate anion as the counterion. The presence of the sulfanium group imparts distinct chemical reactivity, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with dimethylsulfoxide in the presence of a strong acid such as perchloric acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with the perchlorate anion to yield the final product. The reaction conditions often include:

    Solvent: Ethyl acetate or ethyl ether

    Temperature: Room temperature to moderate heating

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling perchloric acid and other reagents.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The sulfanium group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium group back to a sulfide.

    Substitution: The phenacyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted phenacyl derivatives

Scientific Research Applications

Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with various molecular targets. The sulfanium group can act as an electrophile, facilitating nucleophilic attack by other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The phenacyl moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide
  • Dimethyl(2-oxo-2-phenylethyl)sulfanium chloride
  • Dimethyl(2-oxo-2-phenylethyl)sulfanium iodide

Uniqueness

Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to the presence of the perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. Compared to its bromide, chloride, and iodide counterparts, the perchlorate variant may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.

Properties

CAS No.

18624-74-3

Molecular Formula

C10H13ClO5S

Molecular Weight

280.73 g/mol

IUPAC Name

dimethyl(phenacyl)sulfanium;perchlorate

InChI

InChI=1S/C10H13OS.ClHO4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PDNBIIRXJFUGLC-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)CC(=O)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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